molecular formula C20H20ClN5O B11129069 6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide

6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide

Cat. No.: B11129069
M. Wt: 381.9 g/mol
InChI Key: NSGOIAWXJGOFQQ-UHFFFAOYSA-N
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Description

6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of indole, triazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole-2-carboxamide core, followed by the introduction of the 6-chloro substituent. The triazole and pyridine moieties are then incorporated through cyclization reactions. Common reagents used in these steps include chlorinating agents, cyclization catalysts, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

6-chloro-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H20ClN5O/c21-15-9-8-14-12-17(23-16(14)13-15)20(27)22-10-4-1-2-6-18-24-25-19-7-3-5-11-26(18)19/h3,5,7-9,11-13,23H,1-2,4,6,10H2,(H,22,27)

InChI Key

NSGOIAWXJGOFQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=CC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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